carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol
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Overview
Description
Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol: is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol typically involves the reaction of tetrabromobisphenol A with carbonyl dichloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and brominated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers .
Biology: In biological research, it is used to study the effects of brominated compounds on biological systems and their potential as bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties .
Industry: Industrially, it is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol involves its interaction with various molecular targets and pathways. The bromine atoms and phenolic groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Tetrabromobisphenol A: A brominated flame retardant with similar structural features.
2,4,6-Tribromophenol: A brominated phenol used in various industrial applications.
Uniqueness: The unique combination of carbonyl dichloride, multiple bromine atoms, and phenolic groups in this compound gives it distinct chemical and biological properties.
Properties
CAS No. |
71342-77-3 |
---|---|
Molecular Formula |
C22H15Br7Cl2O4 |
Molecular Weight |
973.6 g/mol |
IUPAC Name |
carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol |
InChI |
InChI=1S/C15H12Br4O2.C6H3Br3O.CCl2O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;7-3-1-4(8)6(10)5(9)2-3;2-1(3)4/h3-6,20-21H,1-2H3;1-2,10H; |
InChI Key |
YRHXIRYYWKOJIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C(=O)(Cl)Cl |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C(=O)(Cl)Cl |
71342-77-3 | |
Origin of Product |
United States |
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